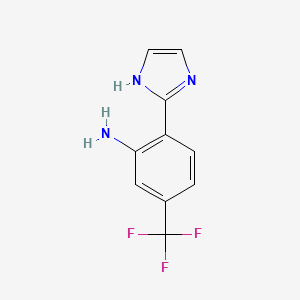

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine

Description

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine is a heteroaromatic compound featuring an imidazole ring fused to a phenylamine group substituted with a trifluoromethyl (-CF₃) moiety at the 5-position.

Structure

3D Structure

Properties

Molecular Formula |

C10H8F3N3 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7(8(14)5-6)9-15-3-4-16-9/h1-5H,14H2,(H,15,16) |

InChI Key |

ZUQVPSIWVWQJAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

One common method involves the reaction of an appropriate phenylamine derivative with glyoxal and ammonia to form the imidazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like acyl or sulfonyl chlorides.

Common reagents and conditions used in these reactions include triethylamine (TEA) for substitution reactions and specific solvents like ethanol for other reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity

Research indicates that derivatives of imidazole compounds, including 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine, exhibit significant anti-cancer properties. For instance, studies have shown that related imidazole compounds can induce apoptosis in cancer cell lines, such as the MCF cell line, and suppress tumor growth in animal models . The mechanism often involves the modulation of apoptotic pathways and interference with cellular proliferation signals.

Inhibition of Enzymes

Imidazole derivatives have been identified as potential inhibitors of various enzymes relevant to cancer progression and other diseases. For example, compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazole ring can enhance inhibitory potency.

Synthesis and Material Science

Synthetic Applications

The compound serves as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Recent advances in synthetic methodologies highlight its utility in regioselective synthesis processes, which allow for the precise introduction of functional groups into imidazole frameworks . This capability is crucial for developing new materials with tailored properties.

Functional Materials

Due to its unique chemical structure, this compound has potential applications in developing functional materials such as sensors and catalysts. The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for applications in electronic devices and photonic materials.

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability . Molecular pathways involved may include inhibition of specific kinases or other enzymes critical to disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three related imidazole derivatives (listed in ):

4,5-Diphenyl-1H-imidazol-2-amine : Features two phenyl groups at the 4- and 5-positions of the imidazole ring.

5-(4-Methylphenyl)-1H-imidazol-2-amine : Contains a 4-methylphenyl substituent at the 5-position.

5-Phenyl-1H-imidazol-2-amine : Substituted with a simple phenyl group at the 5-position.

Key Differences:

- Trifluoromethyl vs. Alkyl/Aryl Groups : The -CF₃ group in the target compound introduces strong electron-withdrawing effects, enhancing electronegativity and altering dipole moments compared to methyl or phenyl substituents. This impacts solubility, reactivity, and binding affinity in biological systems.

Pharmacological and Chemical Reactivity

- Electron-Withdrawing Effects : The -CF₃ group in the target compound increases resistance to oxidative metabolism compared to 5-(4-methylphenyl)-1H-imidazol-2-amine, where the methyl group is electron-donating .

- Hydrogen Bonding Potential: The phenylamine group (-NH₂) in the target compound provides a hydrogen bond donor site absent in 5-phenyl-1H-imidazol-2-amine, which may enhance interactions with biological targets like kinases or GPCRs.

Data Table: Comparative Analysis

| Property | 2-(1H-Imidazol-2-YL)-5-CF₃-Phenylamine | 4,5-Diphenyl-1H-imidazol-2-amine | 5-(4-MePh)-1H-imidazol-2-amine | 2-(2-NO₂Ph)-5-CF₃-1H-Imidazole |

|---|---|---|---|---|

| Substituent Electronic Effect | Strongly electron-withdrawing (-CF₃) | Electron-neutral (Ph) | Electron-donating (-CH₃) | Strongly electron-withdrawing (-NO₂) |

| Hydrogen Bond Donor | Yes (NH₂) | No | No | No |

| Lipophilicity (LogP)* | High (CF₃ enhances logP) | Moderate | Moderate | High (CF₃ + NO₂) |

| Synthetic Complexity | High (CF₃ introduction requires fluorinated reagents) | Moderate (Ph groups) | Low (methylation) | High (nitration steps) |

Biological Activity

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine, a compound featuring an imidazole ring and a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₈F₃N₃

- CAS Number : 1823246-03-2

- MDL Number : MFCD02706018

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression and infectious diseases. For example, the presence of the imidazole moiety is known to interact with various kinases and phosphatases, which are critical in signaling pathways related to cell proliferation and survival.

Anticancer Activity

A significant area of research has focused on the anticancer potential of imidazole derivatives. Studies have shown that imidazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against colorectal cancer cells, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| II20 | Rectal Cancer (HCT116) | 1.1 |

| II21 | Leukemia (K562) | 0.9 |

These findings suggest that similar compounds could be further explored for their anticancer properties.

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. The trifluoromethyl group may enhance the activity against bacterial pathogens by disrupting membrane integrity or inhibiting essential metabolic pathways.

Study on Trypanocidal Activity

A recent study evaluated the efficacy of various imidazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The study reported that certain imidazole derivatives exhibited significant trypanocidal activity, with one compound showing a 58-fold reduction in parasite load in treated mice compared to controls .

Cytotoxicity Evaluation

In vitro studies assessing the cytotoxicity of this compound revealed that it effectively inhibited cell growth in human cancer cell lines. The selectivity index (SI) calculated from these studies indicated a favorable therapeutic window, suggesting that this compound could be developed further as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.